molecular formula C11H12BrNO B8801812 7-Bromo-1,3,3-trimethylindolin-2-one

7-Bromo-1,3,3-trimethylindolin-2-one

Cat. No.: B8801812
M. Wt: 254.12 g/mol
InChI Key: QOSVSAXKPVUAIA-UHFFFAOYSA-N
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Description

7-Bromo-1,3,3-trimethylindolin-2-one is a brominated indolinone derivative characterized by a bicyclic structure with a ketone group at position 2, bromine at position 7, and methyl substituents at positions 1 and 2. This compound is part of the indolin-2-one family, which is notable for its planar conformation and versatility in pharmaceutical and materials chemistry . Synonyms include 7-bromoindolin-2-one and 7-bromo-2-oxindole, with the CAS number 320734-35-8 . Indolin-2-one derivatives are frequently used as intermediates in synthesizing bioactive molecules, luminescent compounds, and agrochemicals due to their modifiable scaffold .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

7-bromo-1,3,3-trimethylindol-2-one

InChI

InChI=1S/C11H12BrNO/c1-11(2)7-5-4-6-8(12)9(7)13(3)10(11)14/h4-6H,1-3H3

InChI Key

QOSVSAXKPVUAIA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)Br)N(C1=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Brominated Indolin-2-ones

The position of the bromine substituent significantly influences the physicochemical and biological properties of indolin-2-one derivatives. Key analogs include:

Compound Name CAS Number Substituents (Positions) Similarity Score Key Differences vs. Target Compound
6-Bromo-1,3,3-trimethylindolin-2-one 1555987-99-9 Br (6), CH₃ (1,3,3) 0.97 Bromine at position 6; may alter steric/electronic interactions
5-Bromo-3,3,7-trimethylindolin-2-one 99365-41-0 Br (5), CH₃ (3,3,7) 0.97 Bromine at position 5; additional methyl at 7 increases steric bulk
7-Bromo-6-methoxyisoindolin-1-one 70478-63-6 Br (7), OCH₃ (6) 0.86 Methoxy at position 6; isoindolin-1-one core vs. indolin-2-one

Key Findings :

  • Bromine at position 7 (target compound) enhances electrophilicity at the adjacent carbonyl group, making it reactive toward nucleophilic substitutions .
  • Moving bromine to position 5 or 6 reduces steric hindrance near the ketone but may decrease bioactivity due to altered binding interactions .
Halogen-Swapped Analogs

Replacing bromine with other halogens modifies electronic properties:

Derivatives with Functional Group Variations
Compound Name Substituents (Positions) Key Features
1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone CF₃CO (3), Br (7) Trifluoroacetyl group increases lipophilicity; used in kinase inhibitor synthesis
7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one 4-MeO-benzyl (2), Br (7) Methoxybenzyl enhances π-π stacking; isoindolin-1-one core alters ring strain
Pharmacologically Relevant Brominated Heterocycles

However, the indolin-2-one scaffold lacks the diazepine ring, limiting GABAergic effects .

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